Isopropyl-thiazol-2-ylmethyl-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C7H12N2S/c1-6(2)9-5-7-8-3-4-10-7/h3-4,6,9H,5H2,1-2H3 |
InChI Key |
NMLFQGGSZUWMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=NC=CS1 |
Origin of Product |
United States |
Synthesis and Research Findings
Strategic Approaches to Thiazole Ring Construction
The formation of the thiazole nucleus is a cornerstone of synthesizing this class of compounds. Various strategic approaches have been developed, ranging from historical name reactions to modern multicomponent strategies.
The most classic and widely recognized method for thiazole synthesis is the Hantzsch Thiazole Synthesis . nih.govcutm.ac.inderpharmachemica.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide. nih.gov The versatility of this method allows for the synthesis of thiazoles with various alkyl, aryl, or heteroaryl substituents at positions 2, 4, or 5. nih.gov The reaction mechanism proceeds through the formation of imino thioether and hydroxythiazoline intermediates. nih.gov
Modifications and alternative cyclization strategies have been developed to improve yields, shorten reaction times, and broaden the substrate scope. These include:
Domino Alkylation-Cyclization: A one-pot synthesis of 2-aminothiazoles can be achieved through a domino alkylation-cyclization reaction of propargyl bromides with thioureas, often facilitated by microwave irradiation for rapid and high-yield synthesis. nih.govorganic-chemistry.org
Rearrangement of α-Thiocyanoketones: Substituted thiazoles can be formed by the cyclization of α-thiocyano ketones in the presence of a strong acid like concentrated sulfuric acid. cutm.ac.in
From Active Methylene (B1212753) Isocyanides: Base-induced cyclization of active methylene isocyanides, such as tosylmethyl isocyanide (TosMIC), with methyl arene- or hetarenecarbodithioates provides an efficient route to 4,5-disubstituted thiazoles. organic-chemistry.org
Intramolecular Cyclization: N-allylbenzothioamides can undergo a catalyst-free intramolecular cyclization to afford 2,5-disubstituted thiazoles. researchgate.net
The table below summarizes key features of these cyclization reactions.
Table 1: Comparison of Cyclization Reactions for Thiazole Synthesis| Method | Key Reactants | Key Features |
|---|---|---|
| Hantzsch Synthesis | α-Haloketone, Thioamide | Classic, versatile, widely used for various substituted thiazoles. nih.govderpharmachemica.com |
| Domino Reaction | Propargyl Bromide, Thiourea (B124793) | One-pot, rapid, high yields, often uses microwave irradiation. nih.govorganic-chemistry.org |
| From α-Thiocyanoketones | α-Thiocyanoketone | Involves rearrangement and cyclization in strong acid. cutm.ac.in |
| From Isocyanides | Active Methylene Isocyanide, Dithioate | Efficient for 4,5-disubstituted thiazoles, simple, and rapid. organic-chemistry.org |
| Intramolecular Cyclization | N-Allylbenzothioamide | Catalyst-free, provides access to 2,5-disubstituted thiazoles. researchgate.net |
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like thiazole derivatives from three or more starting materials in a single step. iau.ir These reactions are atom-economical and environmentally friendly. iau.ir
Several MCR strategies for thiazole synthesis have been reported:
Chemoenzymatic One-Pot Synthesis: A novel approach utilizes enzymes, such as trypsin from porcine pancreas, to catalyze the one-pot multicomponent synthesis of thiazole derivatives from secondary amines, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate (B1228247) with high yields under mild conditions. nih.gov
HFIP-Mediated Reactions: 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be used as a medium for the room temperature, metal-free multicomponent synthesis of novel pyrazole-linked thiazoles from aryl glyoxals, aryl thioamides, and pyrazolones. acs.org
Three-Component Reaction in Water: An efficient synthesis of 1,3-thiazole derivatives can be achieved via a three-component reaction of isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate using water as a safe solvent. iau.ir
Synthesis of Fully Substituted Thiazoles: One-pot MCRs of arylglyoxals, thiobenzamides, and other components like lawsone or indole (B1671886) can produce fully substituted thiazole hybrids in excellent yields under catalyst- and metal-free conditions. nih.govacs.org
The following table provides examples of multicomponent reactions for thiazole synthesis.
Table 2: Examples of Multicomponent Reactions for Thiazole Synthesis| Reactants | Catalyst/Medium | Product Type | Reference |
|---|---|---|---|
| Secondary amine, Benzoyl isothiocyanate, Dimethyl acetylenedicarboxylate | Trypsin, Ethanol (B145695) | Tetrasubstituted thiazole | nih.gov |
| Aryl glyoxal, Aryl thioamide, Pyrazolone | HFIP | Pyrazole-linked thiazole | acs.org |
| Arylglyoxal, Indole, Aryl thioamide | Acetic Acid | Trisubstituted thiazole-indole hybrid | nih.gov |
| Arylglyoxal, Thiobenzamide, Lawsone | Acetic Acid | Fully substituted lawsone–1,3-thiazole hybrid | acs.org |
Targeted Synthesis of this compound and its Direct Analogues
The specific synthesis of this compound involves the construction of a thiazole ring bearing an isopropyl group at the 2-position and a functionalized methyl group at the 4-position, which is then converted to the final amine.
Once the core thiazole structure is established, the introduction and modification of the side chain are crucial. A key step in the synthesis of the title compound is the amination of a suitable precursor. Patents describe the reaction of 2-isopropyl-4-chloromethyl thiazole with a methylamine solution to produce 2-isopropyl-4-(methylaminomethyl)thiazole (B125010) via an electrophilic substitution reaction. google.comgoogle.com This highlights a direct amination strategy to install the desired side chain.
Further functionalization can be achieved through various alkylation and acylation reactions. The nitrogen of the thiazole ring can be alkylated to form thiazolium cations, which have applications as catalysts. cutm.ac.in The amino group on the side chain is also a prime site for modification. For instance, 2-aminothiazole (B372263) derivatives can readily react with:
Acid chlorides or anhydrides to form the corresponding amides. nih.gov
Isocyanates or isothiocyanates to yield urea (B33335) or thiourea derivatives. nih.gov
Aldehydes or ketones to form Schiff bases.
These reactions provide a versatile platform for creating a library of analogues from a common intermediate.
Specific synthetic routes for 2-isopropyl-4-(methylaminomethyl)thiazole have been detailed in the patent literature, primarily for its use as an intermediate in the synthesis of Ritonavir. google.com
One patented method involves the following sequence:
Thioamide Formation: Isobutyric acid is reacted with thionyl chloride and then with ammonium (B1175870) sulfide (B99878) and ammonia (B1221849) to form 2-methylpropanethioamide (isobutyramide). google.com
Ring Closure: The resulting thioamide is reacted with 1,3-dihydroxyacetone (B48652) (DHA) in the presence of concentrated sulfuric acid to form 2-isopropyl-4-hydroxymethylthiazole. google.comgoogle.com
Chlorination: The hydroxymethyl group is converted to a chloromethyl group using a chlorinating agent like thionyl chloride, yielding 2-isopropyl-4-chloromethyl thiazole. google.comgoogle.com
Amination: Finally, reaction with an aqueous methylamine solution affords the target compound, 2-isopropyl-4-(methylaminomethyl)thiazole. google.comgoogle.com
An alternative approach starts from 2,2-dimethyl-4-methylene-1,3-dioxane, which undergoes an addition reaction with a halogenating agent, followed by condensation with 2-methylpropanethioamide to generate the 2-isopropyl-4-hydroxymethylthiazole intermediate. google.com Another reported pathway for preparing an isopropyl thiazole ring involves a Darzen reaction followed by coupling of the resulting epoxide with thiourea. najah.edu
Derivatization and Chemical Transformations of the this compound Scaffold
The this compound scaffold possesses multiple reactive sites, allowing for extensive derivatization to explore its chemical space. The primary sites for modification are the secondary amine on the side chain and the thiazole ring itself.
The secondary amine (-NH-CH₃) is a versatile handle for a variety of chemical transformations:
Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) can produce a wide range of amide derivatives. This is a common strategy for modifying the properties of amine-containing compounds. nih.gov
Sulfonylation: Treatment with sulfonyl chlorides would yield the corresponding sulfonamides.
Further Alkylation: The secondary amine can be further alkylated to form a tertiary amine, though this may require specific conditions to avoid quaternization.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates can be used to introduce urea or thiourea functionalities, which are prevalent in many biologically active molecules. nih.gov
The thiazole ring, while aromatic, can also undergo chemical transformations, although these are generally less facile than reactions on the side-chain amine. Electrophilic aromatic substitution on the thiazole ring is possible, with the position of substitution depending on the existing substituents. The development of direct C-H arylation methods catalyzed by palladium offers a modern approach to functionalize the thiazole core without pre-functionalization. organic-chemistry.org
The following table illustrates potential derivatization reactions on the amine scaffold.
Table 3: Potential Derivatization Reactions of the Amine Side Chain| Reagent Class | Functional Group Introduced | Product Class |
|---|---|---|
| Acid Chloride (R-COCl) | Acyl (R-CO-) | N-Alkyl, N-Aryl Amide |
| Sulfonyl Chloride (R-SO₂Cl) | Sulfonyl (R-SO₂-) | Sulfonamide |
| Isocyanate (R-NCO) | Carbamoyl (R-NH-CO-) | Urea |
| Isothiocyanate (R-NCS) | Thiocarbamoyl (R-NH-CS-) | Thiourea |
| Alkyl Halide (R'-X) | Alkyl (R'-) | Tertiary Amine |
Reactivity of Thiazole Derivatives
The reactivity of the thiazole ring is fundamental to the synthesis of its derivatives. The electronic nature of the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, dictates its chemical behavior. The C2 position of the thiazole ring is the most acidic and susceptible to nucleophilic attack, a feature that is extensively exploited in synthetic strategies. nih.govcutm.ac.in Conversely, electrophilic substitution preferentially occurs at the C5 position, followed by the C4 position, due to the electron-donating effect of the sulfur atom. nih.gov
The inherent reactivity of the thiazole nucleus allows for a variety of transformations. For instance, the Hantzsch thiazole synthesis, a classic and widely used method, involves the condensation of an α-haloketone with a thioamide to construct the thiazole ring. nih.govmdpi.com This reaction is highly versatile and can be adapted to produce a wide range of substituted thiazoles, including those with an isopropyl group at the C2 position, a key feature of the target molecule.
Modifications at the Amine and Thiazole Ring Moieties
The functionalization of both the amine and the thiazole ring moieties of this compound is crucial for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.
Amine Moiety Modification: The primary amine of a 2-aminomethylthiazole derivative can be readily modified through various reactions. N-alkylation is a common strategy to introduce different substituents. For example, the reaction of a 2-aminothiazole with an appropriate alkyl halide can yield N-alkylated products. researchgate.net Furthermore, acylation of the amino group with carboxylic acids or their derivatives leads to the formation of amides, a common functional group in many pharmaceutical compounds. nih.gov One-pot procedures involving the reaction of primary amines, α-chloroacetaldehyde, and phenylisothiocyanate have been developed for the synthesis of thiazol-2-imine derivatives. researchgate.net
Thiazole Ring Modification: The thiazole ring itself offers several sites for modification. As mentioned, the C5 position is prone to electrophilic attack, allowing for the introduction of various substituents. nih.gov Halogenation, for instance, can be achieved using reagents like N-bromosuccinimide (NBS), introducing a handle for further functionalization through cross-coupling reactions. nih.gov
A general route to synthesize the core structure involves the reaction of 2-isopropyl-4-hydroxymethylthiazole with a chlorinating agent to produce 2-isopropyl-4-chloromethylthiazole. This intermediate can then undergo a substitution reaction with an amine, such as methylamine, to yield the corresponding N-substituted aminomethylthiazole. google.com
| Starting Material | Reagent | Product | Reaction Type | Reference |
| 2-isopropyl-4-hydroxymethylthiazole | Thionyl chloride | 2-isopropyl-4-chloromethylthiazole | Chlorination | google.com |
| 2-isopropyl-4-chloromethylthiazole | Methylamine | 2-isopropyl-4-(methylaminomethyl)thiazole | Nucleophilic Substitution | google.com |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine | N-bromosuccinimide, then primary/secondary amine | N-substituted-4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Bromination, Nucleophilic Substitution | nih.gov |
Palladium-Catalyzed Coupling Reactions in Thiazole Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the functionalization of thiazoles is no exception. These methods provide a powerful tool for creating carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide range of substituents onto the thiazole ring with high efficiency and selectivity.
Direct C-H activation is a particularly attractive strategy, as it avoids the need for pre-functionalized starting materials. Palladium catalysts have been successfully employed for the direct arylation of thiazoles at both the C2 and C5 positions. kfupm.edu.sanih.gov The regioselectivity of these reactions can often be controlled by the choice of ligands and reaction conditions. For instance, palladium-catalyzed C-2 selective olefination of electron-deficient thiazoles has been developed, providing a direct route to 2-alkenyl-thiazole moieties. nih.gov
Furthermore, palladium-catalyzed amination reactions are instrumental in modifying the amino group of aminothiazole derivatives. These reactions allow for the coupling of aminothiazoles with aryl halides to form N-aryl-2-aminothiazoles, a common motif in bioactive compounds.
| Thiazole Substrate | Coupling Partner | Catalyst/Ligand | Product | Reaction Type | Reference |
| Electron-deficient thiazoles | Alkenes | Palladium catalyst | 2-Alkenyl-thiazole | C-2 Selective Olefination | nih.gov |
| Thiazole | Aryl halides | Palladium/PPh3 | C2-arylated thiazoles | C-H Arylation | kfupm.edu.sa |
| Thiazole | Aryl halides | Palladium/Bphen | C5-arylated thiazoles | C-H Arylation | kfupm.edu.sa |
| Thiobenzanilides | - | Palladium(II)/Copper(I) | 2-Substituted benzothiazoles | C-H Functionalization/Intramolecular C-S Bond Formation | nih.govresearchgate.net |
Intramolecular Cyclization and Rearrangement Processes
Intramolecular cyclization reactions represent an efficient strategy for constructing the thiazole ring and its fused derivatives. These reactions often proceed with high atom economy and can lead to complex molecular architectures in a single step.
One common approach involves the cyclization of a precursor molecule containing both the N-C-S fragment and a suitable electrophilic center. For example, the reaction of a thiourea derivative with an α-haloketone in the Hantzsch synthesis proceeds through an initial intermolecular reaction followed by an intramolecular cyclization to form the thiazole ring. nih.govmdpi.com
Rearrangement processes can also play a role in the synthesis of thiazole derivatives. For instance, the cyclization of α-thiocyano ketones in the presence of a strong acid can lead to the formation of substituted thiazoles through a rearrangement mechanism. cutm.ac.in Additionally, one-pot, multi-component reactions can involve a cascade of reactions, including Michael additions and intramolecular cyclizations, to afford complex thiazole derivatives. purkh.com
| Precursor Type | Reaction Conditions | Product Type | Process | Reference |
| α-haloketone and thioamide | Heating | Thiazole | Hantzsch Synthesis (Intermolecular reaction followed by intramolecular cyclization) | nih.govmdpi.com |
| α-thiocyano ketone | Concentrated aqueous acid | Substituted thiazole | Rearrangement and Cyclization | cutm.ac.in |
| Thiazolinone, Malononitrile, Aldehyde | Base catalysis | Pyrano[2,3-d]thiazole | Michael Addition, Intramolecular Cyclization | purkh.com |
| Thiobenzanilides | Palladium catalyst | Benzothiazole | Intramolecular C-S Bond Formation | nih.govresearchgate.net |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For Isopropyl-thiazol-2-ylmethyl-amine, both ¹H and ¹³C NMR would be indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, protons on the thiazole (B1198619) ring would appear at a higher chemical shift compared to those on the aliphatic isopropyl group. Spin-spin coupling between adjacent non-equivalent protons would lead to characteristic splitting patterns, providing information on the connectivity of the atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbon atoms of the thiazole ring are expected to resonate at a lower field (higher ppm) compared to the aliphatic carbons of the isopropyl and methylene (B1212753) groups due to the influence of the heteroatoms and the aromaticity of the ring.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Thiazole-H4 | ~7.2-7.4 | d | ~118-122 |
| Thiazole-H5 | ~7.6-7.8 | d | ~140-144 |
| Thiazole-C2 | - | - | ~168-172 |
| CH₂ (methylene bridge) | ~4.0-4.2 | d | ~45-50 |
| CH (isopropyl) | ~2.8-3.1 | sept | ~48-52 |
| CH₃ (isopropyl) | ~1.1-1.3 | d | ~22-25 |
| NH | ~1.5-2.5 (broad) | s | - |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₇H₁₂N₂S by providing a highly accurate mass measurement of the molecular ion ([M]⁺).
The fragmentation of the molecular ion under electron ionization (EI) would be expected to proceed through characteristic pathways, including the loss of an isopropyl group, cleavage of the bond between the methylene group and the thiazole ring, and fragmentation of the thiazole ring itself.
Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion | Description |
|---|---|---|
| 156 | [C₇H₁₂N₂S]⁺ | Molecular Ion |
| 141 | [C₆H₉N₂S]⁺ | Loss of a methyl group (CH₃) |
| 113 | [C₄H₅N₂S]⁺ | Loss of an isopropyl group (C₃H₇) |
| 99 | [C₄H₅NS]⁺ | Thiazol-2-ylmethyl fragment |
| 58 | [C₃H₈N]⁺ | Isopropylamine fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aliphatic and aromatic (thiazole) groups, the C=N and C=C bonds within the thiazole ring, and the C-S bond.
Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300-3500 (broad) | N-H stretch | Secondary amine |
| 2850-2970 | C-H stretch | Aliphatic (isopropyl, methylene) |
| ~3100 | C-H stretch | Aromatic (thiazole) |
| ~1600 and ~1470 | C=C and C=N stretch | Thiazole ring |
| 1000-1300 | C-N stretch | Amine |
| 600-800 | C-S stretch | Thiazole ring |
X-ray Crystallography for Solid-State Structural Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. Currently, there are no published crystal structures for this specific compound.
Computational and Theoretical Investigations of Isopropyl Thiazol 2 Ylmethyl Amine4.1. Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction4.1.1. Density Functional Theory Dft Studies on Conformational and Electronic Properties4.1.2. Frontier Molecular Orbital Homo Lumo Analysis4.1.3. Molecular Electrostatic Potential Mep Surface Analysis4.2. Conformational Analysis and Intramolecular Interactions4.3. Molecular Modeling and Docking Studies for Intermolecular Interactions4.4. Semi Empirical Calculations for Reaction Mechanism Elucidation
Theoretical Investigation of Solvent Effects on Molecular Structure
The local chemical environment, particularly the solvent, can significantly influence the three-dimensional structure and, consequently, the reactivity and properties of a molecule. For this compound, theoretical and computational chemistry provides a powerful lens through which to understand these subtle yet crucial interactions. By simulating the behavior of the molecule in various solvent environments, researchers can predict changes in its equilibrium geometry, including bond lengths, bond angles, and dihedral angles. These investigations typically employ quantum chemical methods, such as Density Functional Theory (DFT), often combined with a Polarizable Continuum Model (PCM) to approximate the bulk solvent effects. bohrium.combohrium.comrsc.orgtandfonline.com
The PCM approach treats the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. rsc.org This method allows for the calculation of molecular properties in different solvents without the computational expense of explicitly modeling individual solvent molecules. Such studies are vital for understanding how this compound might behave in different biological or industrial settings.
Research Findings from a Model Thiazole (B1198619) Derivative
While specific computational studies on the solvent effects on the geometry of this compound are not extensively available in public literature, valuable insights can be drawn from studies on related thiazole derivatives. A pertinent example is the theoretical investigation of 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol, a complex molecule containing thiazole rings. A study by Huang and colleagues utilized DFT calculations with a PCM for dichloromethane (B109758) to explore changes in the molecule's structure upon electronic excitation. rsc.org Their findings illustrate the types of geometric changes that can be anticipated for thiazole-containing compounds in a solvent environment.
In their study, significant changes were observed in the bond lengths and angles of the thiazole ring and its associated functional groups when transitioning from the ground state (S₀) to the first excited state (S₁), all within a simulated dichloromethane solvent. For instance, the C=N double bond within the thiazole ring and the C-S single bond both showed slight elongation upon excitation. rsc.org Concurrently, the bond angles within the ring also adjusted to accommodate the new electronic distribution. rsc.org These types of changes, though studied in the context of photoexcitation, are analogous to the structural perturbations that can be induced by varying solvent polarity. A more polar solvent, for example, could interact more strongly with the polar regions of the this compound molecule, leading to similar adjustments in its bond lengths and angles to achieve a more stable solvated state.
The tables below present the calculated bond lengths and bond angles for the key structural features of the model thiazole derivative in its ground state within a dichloromethane solvent, as a representative example of the data generated in such computational studies.
Table 1: Selected Bond Lengths of a Model Thiazole Derivative in Dichloromethane (Ground State, S₀) This table is based on data for 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol from Huang et al. and is intended to be illustrative for a thiazole-containing compound. rsc.org
| Bond | Bond Length (Å) |
| O₁–H₂ | 0.995 |
| H₂···N₃ | 1.758 |
| O₄–H₅ | 0.995 |
| H₅···N₆ | 1.758 |
Table 2: Selected Bond Angles of a Model Thiazole Derivative in Dichloromethane (Ground State, S₀) This table is based on data for 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol from Huang et al. and is intended to be illustrative for a thiazole-containing compound. rsc.org
| Angle | Bond Angle (°) |
| O₁–H₂···N₃ | 146.0 |
| O₄–H₅···N₆ | 146.0 |
These theoretical approaches underscore the dynamic nature of molecular structures in solution. For this compound, it can be inferred that solvents will play a critical role in defining its conformational preferences and the accessibility of its reactive sites. Future computational studies focusing specifically on this compound in a range of solvents from non-polar (like hexane) to polar protic (like water or ethanol) and aprotic (like DMSO or acetonitrile) would provide a comprehensive understanding of its structural flexibility and how it might interact with different chemical environments.
Applications and Research Utility in Organic and Medicinal Chemistry
Role as Synthetic Intermediates in Complex Molecule Construction
The most prominent application of Isopropyl-thiazol-2-ylmethyl-amine is its role as a key building block in the synthesis of complex pharmaceutical agents. google.comnih.gov Its bifunctional nature—a nucleophilic secondary amine and an aromatic thiazole (B1198619) ring—makes it an ideal fragment for incorporation into larger molecular frameworks through various coupling reactions.
Detailed Research Findings: The primary example of its utility is in the total synthesis of Ritonavir, a potent HIV protease inhibitor. nih.govnewdrugapprovals.org Ritonavir's structure is complex, and its synthesis requires the convergent assembly of several key fragments. This compound constitutes a significant portion of the "P2" ligand that binds in the S2 subsite of the HIV protease active site.
Several patented synthetic routes for Ritonavir highlight the importance of this intermediate. In a common approach, the synthesis involves the reaction of 4-(chloromethyl)-2-isopropylthiazole (B1586742) with methylamine (B109427) to produce this compound. google.com This intermediate is then coupled with an activated L-valine derivative to form a crucial amide bond, progressively building the final peptidomimetic structure of Ritonavir. nih.govnewdrugapprovals.org
Alternative methods have been developed to optimize the synthesis, focusing on greener and more cost-effective processes. For instance, one patented method avoids the highly toxic 1,3-dichloroacetone, a common precursor in thiazole synthesis, by using 1,3-dihydroxyacetone (B48652) instead. google.com Another route starts from isobutyric acid and proceeds through a thioamidation and cyclization sequence to generate the thiazole core before the final amination step. google.com These varied approaches underscore the compound's central role as a robust and essential intermediate in pharmaceutical manufacturing.
| Synthetic Route Highlight | Key Precursors | Key Reactions | Reference |
|---|---|---|---|
| Classical Hantzsch-type Synthesis | Isobutyramide, 1,3-Dichloroacetone, Methylamine | Thioamidation, Cyclization, Nucleophilic Substitution | google.com |
| Improved "Green" Synthesis | Isobutyric acid, Thionyl chloride, Ammonium (B1175870) sulfide (B99878), 1,3-Dihydroxyacetone | Thioamidation, Cyclization, Acylation | google.com |
| Convergent Synthesis for Ritonavir | This compound, N-protected L-valine derivative | Amide Bond Formation (Peptide Coupling) | newdrugapprovals.org |
Design and Synthesis of Ligands for Chemical Probes
While this compound is primarily known as a synthetic intermediate, its core structure is highly relevant to the design of chemical probes. newdrugapprovals.orgencyclopedia.pub Chemical probes are small molecules used to study biological systems, often by binding to a specific protein target. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its ability to participate in various non-covalent interactions and act as a bioisostere for other aromatic or heterocyclic systems. mdpi.comnih.govwikipedia.org
Detailed Research Findings: Research into thiazole-based compounds has led to the development of probes for a variety of targets. For example, thiazole derivatives have been designed as inhibitors of SIRT2 and tubulin for cancer research, and as fluorescent probes for detecting nucleic acids. mdpi.comrsc.orgfrontiersin.org The design strategy often involves functionalizing the thiazole ring to achieve desired binding properties and to attach reporter groups like fluorophores or photo-reactive moieties. rsc.orgfrontiersin.org
The this compound structure offers several handles for such modifications:
The Secondary Amine: This group can be readily acylated, alkylated, or used in reductive amination to attach linkers, reporter tags, or other pharmacophoric elements. jst.go.jp
The Thiazole Ring: The ring itself can be further functionalized, although this is less common once the core is assembled. Its primary role is as a key binding element. The sulfur and nitrogen atoms can act as hydrogen bond acceptors, and the ring system can engage in π-stacking or hydrophobic interactions. nih.gov
Although no studies have reported the use of this compound itself as a chemical probe, its incorporation into Ritonavir, which is used to probe the activity of cytochrome P450 enzymes, demonstrates the utility of this fragment in creating powerful molecular tools. nih.govdrugbank.com
Studies on Molecular Interactions with Macromolecules
The utility of a chemical fragment is ultimately defined by its interactions with biological macromolecules like proteins and nucleic acids. Studies on Ritonavir provide a detailed picture of how the this compound moiety interacts with and contributes to binding within an enzyme's active site.
Detailed Research Findings: The primary target of Ritonavir is HIV protease, but its potent, mechanism-based inhibition of the metabolic enzyme Cytochrome P450 3A4 (CYP3A4) is of great clinical significance. nih.govdrugbank.com X-ray crystallography and molecular modeling studies have revealed the precise interactions of the thiazole portion of Ritonavir with CYP3A4.
Heme Coordination: The thiazole nitrogen of the fragment acts as a type II ligand, coordinating directly and irreversibly to the heme iron atom at the center of the CYP3A4 active site. drugbank.comnih.gov This interaction is a primary driver of the potent inhibition.
Hydrophobic and Electrostatic Interactions: The isopropyl group and the thiazole ring are nestled within a hydrophobic pocket of the active site, contributing to binding affinity. nih.gov Furthermore, structural analyses have shown an "umbrella-like" network of hydrogen bonds and charge-charge interactions that connect the isopropyl-thiazole moiety to the protein backbone, further stabilizing the complex. nih.gov
Studies comparing Ritonavir to analogs lacking the thiazole nitrogen have confirmed the critical role of this specific atom. When the nitrogen is removed, the compound's binding affinity for CYP3A4 decreases significantly, and the nature of the interaction changes from inhibitory (Type II) to a typical substrate-like (Type I) binding mode. nih.gov This highlights the essential contribution of the thiazole's specific electronic properties to its molecular function.
Integration into Peptidomimetic Structures and Amino Acid-Derived Analogues
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as stability against enzymatic degradation or better oral bioavailability. The this compound fragment is an excellent example of a non-peptidic unit integrated into a peptidomimetic framework.
Detailed Research Findings: Ritonavir is classified as an L-valine derivative and a peptidomimetic. nih.govnih.gov The this compound fragment, after being acylated by a valine residue, effectively mimics a dipeptide unit. This structural mimicry allows it to be recognized by the HIV protease enzyme, which naturally processes polypeptide chains.
Broader research has explored the synthesis of various amino acid-derived thiazole analogues to understand their interactions with protein targets like P-glycoprotein. acs.orgnih.gov In these studies, different amino acids are converted into thiazole-containing building blocks, demonstrating a general strategy for creating diverse peptidomimetic libraries. acs.orgrsc.org The thiazole ring can be considered a bioisostere of a peptide bond or an amino acid side chain, providing a rigid and chemically stable core that can be decorated with functional groups to optimize binding. The synthesis of these analogues often involves converting the amino acid to a thioamide, followed by a Hantzsch-type cyclization to form the thiazole ring. acs.orgnih.gov This body of work establishes the thiazole-amino acid linkage as a valuable motif in modern peptidomimetic design.
Utility in Understanding Reaction Mechanisms and Stereochemistry
The synthesis of this compound and related compounds serves as a practical platform for studying reaction mechanisms and stereochemical control. The most common method for forming the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. nih.govwikipedia.orgyoutube.com
Detailed Research Findings: The mechanism of the Hantzsch synthesis proceeds through a thiazoline (B8809763) intermediate, which then dehydrates to form the aromatic thiazole ring. When chiral centers are present adjacent to the forming ring, this dehydration step can be critical for the final stereochemical outcome. acs.orgacs.org Studies have shown that the rate of epimerization (loss of stereochemical purity) during the reaction can be correlated with the electronic properties of substituents on the reactants. acs.orgacs.orgnih.gov For example, electron-donating groups can stabilize a cationic intermediate, accelerating the dehydration and preserving the original stereochemistry. acs.org
While the commercially relevant form of this compound is not chiral, the principles of stereochemical control are vital when designing syntheses for related, more complex chiral molecules. acs.org Understanding these mechanistic factors allows chemists to design reaction conditions and select starting materials to favor the formation of a single desired stereoisomer, which is crucial in drug development. The various patented syntheses of the compound, employing different cyclization precursors and conditions, further contribute to the practical understanding of thiazole formation chemistry. google.comgoogle.com
Q & A
What are the established synthetic routes for Isopropyl-thiazol-2-ylmethyl-amine, and how can reaction conditions be optimized for higher yields?
Level: Basic
Methodological Answer:
The synthesis of thiazole derivatives like this compound typically involves cyclocondensation or nucleophilic substitution. A common approach is reacting thiourea derivatives with α-haloketones or α-halocarboxylic acids under acidic conditions. For example:
- Step 1: Prepare a thiourea precursor by reacting isopropylamine with carbon disulfide in ethanol.
- Step 2: Cyclize the intermediate using a brominated methyl-thiazole derivative in glacial acetic acid at 80–100°C for 6–12 hours .
- Optimization: Adjust solvent polarity (e.g., ethanol vs. DMF) and temperature to control reaction kinetics. Monitoring via TLC and recrystallization in ethanol improves purity .
How can density functional theory (DFT) guide the design of this compound derivatives with enhanced bioactivity?
Level: Advanced
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces, to correlate with biological activity. For instance:
- Electron-Deficient Thiazole Rings: Modify substituents on the thiazole ring to lower LUMO energy, enhancing electrophilic interactions with microbial targets .
- Solvation Effects: Simulate aqueous environments to optimize solubility; introduce polar groups (e.g., hydroxyl or amine) at the isopropyl chain to improve pharmacokinetics .
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm proton environments (e.g., thiazole C-H at δ 7.2–8.1 ppm) and quaternary carbons. DEPT-135 distinguishes CH groups in the isopropyl moiety .
- X-ray Crystallography: Employ SHELX programs for structure refinement. Key parameters: R-factor < 5%, resolution ≤ 1.0 Å. Hydrogen bonding between the amine and thiazole nitrogen stabilizes the crystal lattice .
How can researchers resolve contradictions in reported antimicrobial activity data for thiazole derivatives?
Level: Advanced
Methodological Answer:
Discrepancies often arise from assay variability. Standardize protocols:
- MIC Testing: Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and broth microdilution methods per CLSI guidelines .
- Control Compounds: Include reference drugs (e.g., ciprofloxacin) to calibrate potency.
- Statistical Analysis: Apply ANOVA to compare bioactivity across studies, accounting for solvent effects (DMSO vs. water) on compound stability .
What strategies address solubility challenges of this compound in aqueous biological assays?
Level: Advanced
Methodological Answer:
- Co-Solvent Systems: Use 10% DMSO-PBS mixtures; ensure final DMSO concentration ≤1% to avoid cytotoxicity .
- Prodrug Design: Introduce phosphate or acetyl groups at the amine moiety to enhance hydrophilicity, which hydrolyze in vivo to release the active compound .
- Nanoformulation: Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) for sustained release and improved cellular uptake .
How can researchers validate the stability of this compound under varying storage conditions?
Level: Basic
Methodological Answer:
- Accelerated Degradation Studies: Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Mass Spectrometry: Identify degradation products (e.g., oxidation at the thiazole sulfur) using ESI-MS in positive ion mode .
- Recommendations: Store at –20°C in amber vials under argon to prevent photolytic and oxidative decomposition .
What computational tools predict the metabolic pathways of this compound in preclinical studies?
Level: Advanced
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab to forecast cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation).
- Metabolite Identification: Simulate phase I/II transformations (e.g., hydroxylation at the isopropyl group, glucuronidation) using MetaSite software .
- Validation: Compare in silico results with in vitro hepatocyte assays (rat/human) to prioritize metabolites for LC-MS/MS profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
